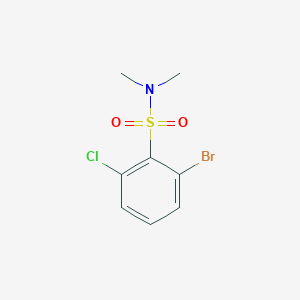
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H9BrClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, chlorine, and N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 2-bromo-6-chloroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The N,N-dimethylation step can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Bromo-6-chloro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N,N-dimethylbenzenesulfonamide
- 2-Chloro-N,N-dimethylbenzenesulfonamide
- 2-Bromo-6-chlorobenzenesulfonamide
Uniqueness
2-Bromo-6-chloro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The N,N-dimethyl group further enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-bromo-6-chloro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-11(2)14(12,13)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDHCSDOGYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
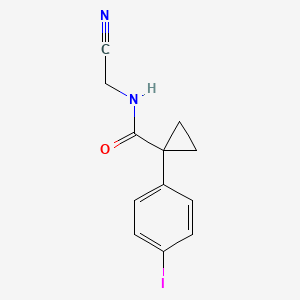
![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
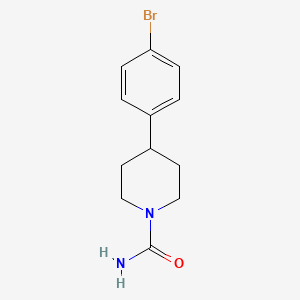
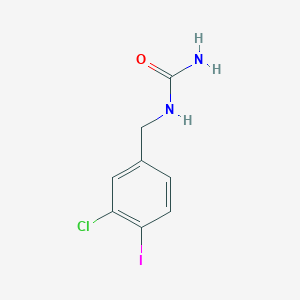
![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)
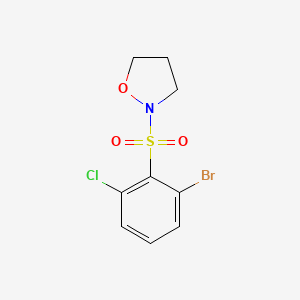
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
